molecular formula C17H19ClO B3050129 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol CAS No. 23802-14-4

4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol

Cat. No.: B3050129
CAS No.: 23802-14-4
M. Wt: 274.8 g/mol
InChI Key: VVVGSXSXEXLTAO-UHFFFAOYSA-N
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Description

4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a sec-butyl group, a chlorophenyl group, and a cresol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-chlorophenol and sec-butyl bromide.

    Alkylation Reaction: The p-chlorophenol undergoes an alkylation reaction with sec-butyl bromide in the presence of a base such as potassium carbonate. This reaction forms the sec-butyl group on the phenol ring.

    Friedel-Crafts Alkylation: The intermediate product is then subjected to a Friedel-Crafts alkylation reaction with o-cresol in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the o-cresol moiety to the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The compound can be reduced to form a hydroquinone derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol has various applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-alpha-(p-chlorophenyl)-o-cresol: Similar structure but with a tert-butyl group instead of a sec-butyl group.

    4-sec-Butyl-alpha-(p-fluorophenyl)-o-cresol: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

4-sec-Butyl-alpha-(p-chlorophenyl)-o-cresol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-butan-2-yl-2-[(4-chlorophenyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClO/c1-3-12(2)14-6-9-17(19)15(11-14)10-13-4-7-16(18)8-5-13/h4-9,11-12,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVGSXSXEXLTAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946603
Record name 4-(Butan-2-yl)-2-[(4-chlorophenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23802-14-4
Record name o-Cresol, 4-sec-butyl-alpha-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023802144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Butan-2-yl)-2-[(4-chlorophenyl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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